molecular formula C15H13N3OS2 B2680301 2-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034424-76-3

2-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2680301
CAS No.: 2034424-76-3
M. Wt: 315.41
InChI Key: BAAZNYFFHYDWGU-UHFFFAOYSA-N
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Description

2-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is an organic compound that features a thiophene ring and a pyrazine ring connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the pyrazine ring: The pyrazine ring can be synthesized via condensation reactions involving diamines and dicarbonyl compounds.

    Linking the two rings: The thiophene and pyrazine rings are connected through an acetamide linkage, which can be formed by reacting an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on both the thiophene and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound can be used in the development of organic semiconductors or conductive polymers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, including binding assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    2-(thiophen-2-yl)acetamide: Lacks the pyrazine ring, making it less versatile.

    N-(pyrazin-2-ylmethyl)acetamide: Lacks the thiophene ring, affecting its electronic properties.

    Thiophene-2-carboxamide: Similar structure but different functional groups.

Uniqueness

2-(thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is unique due to the presence of both thiophene and pyrazine rings, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific electronic characteristics.

Properties

IUPAC Name

2-thiophen-2-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c19-14(8-12-2-1-6-21-12)18-9-13-15(17-5-4-16-13)11-3-7-20-10-11/h1-7,10H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAZNYFFHYDWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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